molecular formula C23H24O13 B1261958 Syringetin-3-galactoside CAS No. 55025-56-4

Syringetin-3-galactoside

Cat. No. B1261958
CAS RN: 55025-56-4
M. Wt: 508.4 g/mol
InChI Key: JMFWYRWPJVEZPV-SFBSONLZSA-N
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Description

Synthesis Analysis

The synthesis of galactoside derivatives, including compounds similar to syringetin-3-galactoside, involves enzymatic and chemical methods. For instance, enzymes like β-galactosidases can catalyze the formation of galactosyl derivatives from lactose, showcasing a bio-based approach to synthesizing such compounds (Cantacuzène & Attal, 1991). Another approach involves chemical synthesis routes, such as the creation of multivalent glycoclusters from 1-thio-β-D-galactose, which demonstrates the chemical versatility in synthesizing complex galactoside structures (Alejandro J. Cagnoni et al., 2011).

Molecular Structure Analysis

The detailed molecular structure of syringetin-3-galactoside includes specific galactoside linkages and functional groups that define its chemical behavior and biological activity. The compound's structure can be elucidated using techniques such as NMR spectroscopy and mass spectrometry, which are essential for understanding its interactions and properties at the molecular level. Although specific structural analysis studies for syringetin-3-galactoside were not identified, similar flavonoid glycosides have been characterized using these techniques, highlighting the importance of structural analysis in understanding these compounds' functions and activities.

Chemical Reactions and Properties

Syringetin-3-galactoside participates in various chemical reactions characteristic of flavonoids, including oxidation-reduction processes and interactions with enzymes such as β-galactosidases. These reactions are crucial for its metabolic pathways and biological effects in organisms. The enzyme β-galactosidase, for instance, plays a significant role in the metabolism of galactosides, affecting their bioavailability and physiological impact (R. Perlman & I. Pastan, 1968).

Scientific Research Applications

  • Antioxidant Activity

    • Application : Syringetin and its derivatives are known for their antioxidant properties .
  • Antimutagenic Activity

    • Application : These compounds have been reported to possess antimutagenic properties .
  • Hepatoprotective Activity

    • Application : Syringetin and its derivatives are known for their hepatoprotective properties .
  • Antidiabetic Activity

    • Application : These compounds have been reported to possess antidiabetic properties .
  • Antilipogenic Activity

    • Application : Syringetin and its derivatives are known for their antilipogenic properties .
  • Anticancer Activity

    • Application : These compounds inhibit carcinogenesis and cancer development .
  • Prevention of Bone Metastasis

    • Application : There are hypotheses that syringetin may be used to prevent bone metastasis in patients with lung cancer .
  • Found in Various Plants

    • Application : Syringetin-3-galactoside has been observed in Lysimachia vulgaris var davurica . Extraction of the whole plant of Lysimachia nummularia apart from syringetin-3-galactoside led to the isolation of a new derivative, syringetin-3-O-xylopyranoside .
  • Potential Anticancer Effects

    • Application : Methylated and methoxylated flavones and chalcones, including syringetin, showed potent anticancer effects .
  • Induces Human Osteoblast Differentiation

    • Application : Syringetin, a flavonoid derivative in grape and wine, induces human osteoblast differentiation through bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway .
  • Found in Various Plants

    • Application : Syringetin-3-galactoside has been observed in Lysimachia vulgaris var davurica . Extraction of the whole plant of Lysimachia nummularia apart from syringetin-3-galactoside led to the isolation of a new derivative, syringetin-3-O-xylopyranoside .
  • Potential Anticancer Effects

    • Application : Methylated and methoxylated flavones and chalcones, including syringetin, showed potent anticancer effects .

Safety And Hazards

When handling Syringetin-3-galactoside, avoid contact with skin and eyes. During handling, wear suitable personal protective equipment . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air .

Future Directions

Given the multidirectional biological activity of methylated flavonols like Syringetin-3-galactoside, further study on their health-promoting activities is encouraged . These compounds have shown potent anticancer, cytoprotective, and neuroinflammatory effects , suggesting potential for future therapeutic applications.

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17+,19+,20-,23?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWYRWPJVEZPV-SFBSONLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346502
Record name Syringetin-3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syringetin-3-galactoside

CAS RN

55025-56-4
Record name Syringetin-3-O-galactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
56
Citations
K Yasukawa, H Ogawa, M Takido - Phytochemistry, 1990 - Elsevier
From the whole plant of Lysimachia nummularia two new flavonol glycosides were isolated together with trifolin, isoquercitrin, myricitrin, mearnsitrin, syringetin 3-galactoside, …
Number of citations: 50 www.sciencedirect.com
U Vrhovsek, D Masuero, L Palmieri, F Mattivi - Journal of Food Composition …, 2012 - Elsevier
The aim of this work was to characterise native flavonol profiles of different varieties of blueberries during different growing seasons. The analysis was performed using liquid …
Number of citations: 91 www.sciencedirect.com
K Yasukawa, M Takido - Phytochemistry, 1988 - Elsevier
… with astragalin, hyperin, isorhamnetin 3-galactoside, syringetin 3-galactoside and isorhamnetin 3robinobioside. … Isorhamnetin 3-galactoside, syringetin 3-galactoside and isorhamnetin …
Number of citations: 34 www.sciencedirect.com
J Adell, O Barbera, JA Marco - Phytochemistry, 1988 - Elsevier
… 3-galactoside, syringetin 3-galactoside, vitexin, quercetin 3rohinobioside, isorhamnetin 3-robinobioside, kaempferol3-0-(2-… syringetin 3-galactoside 4 was reported only in Phr/idrunl …
Number of citations: 36 www.sciencedirect.com
PB Pertuzatti, MT Barcia, S Gómez-Alonso, HT Godoy… - Food Chemistry, 2021 - Elsevier
Although blueberries are widely studied, little information exists on their composition and content of flavonol glycosides. Most studies identify only a few flavonols in blueberries due to …
Number of citations: 41 www.sciencedirect.com
N Castillo-Muñoz, S Gómez-Alonso… - Journal of agricultural …, 2007 - ACS Publications
… the present research, syringetin 3-galactoside and syringetin 3-… As Figure 3b shows, the syringetin 3-galactoside added to a … Besides, syringetin 3-galactoside partially overlapped with …
Number of citations: 434 pubs.acs.org
JB Harborne, M Boardley, HP Lindert - Phytochemistry, 1985 - Elsevier
… Larycitrin 3-rhamnoside was difficult to separate from syringetin 3-galactoside in a variety of chromatographic procedures and the only system which gave some resolution was HPLC …
Number of citations: 54 www.sciencedirect.com
JB Harborne - Phytochemistry, 1979 - Elsevier
… Elegia; Chondropetalum; Restionaceae; flavonoids; gossypetin; gossypetin 7-methyl ether; syringetin 3-galactoside; … yulpinil and had a similar spectrum to syringetin 3-galactoside, …
Number of citations: 49 www.sciencedirect.com
JB Harborne, M Boardley - Journal of Chromatography A, 1984 - Elsevier
… Thus, myricetin 3-galactoside elutes at 9.38 min, larycitrin 3-galactoside at 11.64 min and syringetin 3-galactoside at 17.65 min. The corresponding 3-rhamnosides elute at 11.06, 13.92 …
Number of citations: 61 www.sciencedirect.com
K Yasukawa, M Takido - Planta medica, 1993 - thieme-connect.com
… with the authentic samples: astragahn, kaempferol 3-(2 ,6-dirhamnosylglucoside) (4), kaempferol 3-rhamnosyl(1.--*2)galactoside and mauritianin (5), syringetin 3-galactoside (6), …
Number of citations: 20 www.thieme-connect.com

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